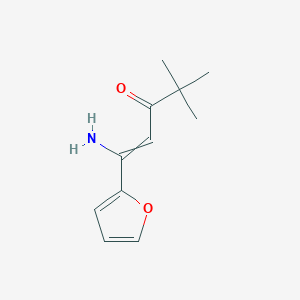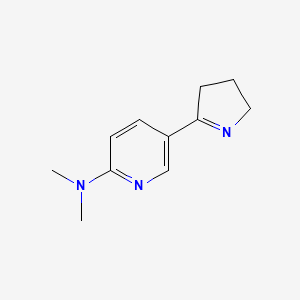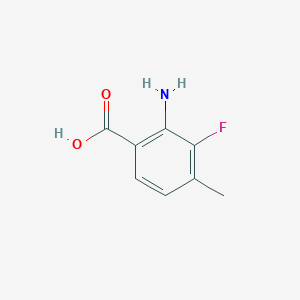
Adamantan-1-amine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantan-1-amine;sulfate is a compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure Adamantane derivatives are known for their high stability and unique chemical properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-amine typically involves the amination of adamantane. One common method is the reaction of adamantane with ammonia in the presence of a catalyst such as platinum or palladium. The reaction is carried out at high temperatures and pressures to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production of adamantan-1-amine;sulfate involves the large-scale synthesis of adamantan-1-amine followed by its reaction with sulfuric acid to form the sulfate salt. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantan-1-amine;sulfate undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoadamantane or nitroadamantane.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of alkylated or acylated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Adamantan-1-amine;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antiparkinsonian agent.
Medicine: Used in the development of drug delivery systems and as a scaffold for drug design.
Industry: Employed in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of adamantan-1-amine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit viral replication by blocking the ion channels required for viral entry into host cells. Additionally, it modulates neurotransmitter release in the brain, making it effective in treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Adamantan-1-amine;sulfate is unique compared to other adamantane derivatives due to its sulfate group, which enhances its solubility and stability. Similar compounds include:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
These compounds share the adamantane core but differ in their functional groups and specific applications, highlighting the versatility of adamantane derivatives in various fields.
Eigenschaften
Molekularformel |
C10H17NO4S-2 |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
adamantan-1-amine;sulfate |
InChI |
InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
PLRGINNCKYSSTP-UHFFFAOYSA-L |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
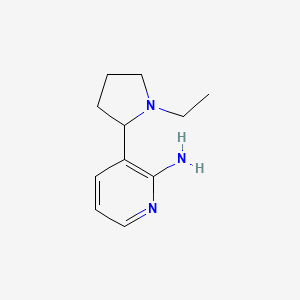
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)

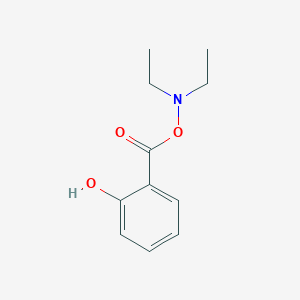
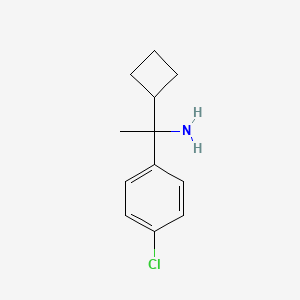
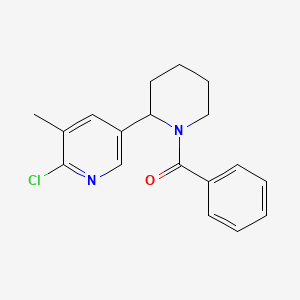

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)
